4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine
Description
4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3,5-difluorophenyl substituent at the 4-position, along with an isopropyl group at the 1-position of the piperidine ring. Such features are critical in drug design, particularly for central nervous system (CNS) targets, where balanced solubility and blood-brain barrier permeability are essential .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVQDQGHOMZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Mesylate Intermediates
In a representative procedure, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with 3,5-difluorophenol under basic conditions. Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours achieves a 95% yield. The reaction proceeds via SNAr, where the mesylate group acts as a leaving site, enabling the 3,5-difluorophenoxide ion to attack the piperidine ring.
Deprotection and Hydroxylation
The tert-butyloxycarbonyl (Boc) group is subsequently removed using hydrobromic acid (HBr) in acetic acid, yielding the free amine. Hydroxylation at the 4-position is achieved via oxidation with meta-chloroperbenzoic acid (mCPBA) or catalytic hydrogenation, though specific conditions for this step remain proprietary.
Acid-Catalyzed Condensation of Amines and Aldehydes
An alternative approach, adapted from patented methods for 4-hydroxypiperidine derivatives, involves condensing γ,δ-unsaturated amines with aldehydes in acidic aqueous media.
Reaction Conditions and Mechanism
In this method, 3,5-difluorobenzaldehyde reacts with 1-iso-propylpiperidin-4-amine at pH 2–4 and 80–90°C. The acidic environment protonates the amine, enhancing its electrophilicity and facilitating nucleophilic attack by the aldehyde. Para-formaldehyde serves as an aldehyde equivalent in some variants, gradually releasing formaldehyde to drive the reaction.
Yield Optimization
Yields for this route typically range from 60% to 84%, depending on the aldehyde equivalent and reaction time. For instance, using cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C for 18 hours achieves a 58% yield, with iterative additions of reagents mitigating side reactions.
Comparative Analysis of Synthetic Routes
The nucleophilic substitution route offers superior yields and scalability, making it preferable for industrial applications. However, the acid-catalyzed method provides a stereoselective advantage, critical for producing enantiomerically pure intermediates.
Challenges in Stereochemical Control
The 4-hydroxy group’s stereochemistry is pivotal for biological activity. Kinetic resolution using chiral auxiliaries or asymmetric catalysis remains under development. For example, employing (R)-BINOL-derived phosphoric acids in the condensation step has shown promise in preliminary studies, though yields drop to 40–50%.
Industrial-Scale Considerations
Large-scale synthesis requires solvent recovery and waste minimization. NMP, while effective, poses environmental concerns, prompting investigations into cyclopentyl methyl ether (CPME) as a greener alternative. Pilot trials with CPME report comparable yields (92%) at reduced temperatures (90°C), enhancing process sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows researchers to explore new drug candidates with potential therapeutic effects.
Case Study : A study investigating the compound's role as a potential inhibitor for certain enzymes showed promising results in modulating biological pathways associated with various diseases. The hydroxy group enhances its interaction with target proteins, making it a candidate for drug development aimed at conditions such as cancer and neurological disorders.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | The hydroxy group can be oxidized to form a carbonyl group using agents like chromium trioxide. |
| Reduction | Carbonyl groups can be reduced back to hydroxy groups using sodium borohydride. |
| Substitution | The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols. |
Biological Studies
In biological research, this compound is explored for its effects on various biological systems. It has been tested for potential enzyme inhibition and receptor modulation.
Mechanism of Action : The binding of the compound to specific molecular targets can inhibit enzymes or modulate receptor activity, influencing downstream signaling pathways crucial for cellular functions.
Mechanism of Action
The mechanism by which 4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
| Compound Name | Substituents at 4-Position | 1-Position Substituent | Additional Features |
|---|---|---|---|
| 4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine | 3,5-Difluorophenyl + hydroxyl | Iso-propyl | Hydroxyl enhances polarity |
| 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-isopropylpiperidine | 3,4,5-Trifluorophenyl + hydroxyl | Iso-propyl | Increased fluorination; higher lipophilicity |
| 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine | 3,5-Difluorophenyl + hydroxyl | Methyl | Smaller alkyl group; reduced steric hindrance |
| 4-(3,5-Difluorophenyl)piperidine hydrochloride | 3,5-Difluorophenyl | None (free base) | Hydrochloride salt improves solubility |
Functional Implications of Substituents
- Fluorination Pattern: The 3,5-difluorophenyl group in the target compound balances electron-withdrawing effects and metabolic stability compared to the 3,4,5-trifluorophenyl analogue, which may exhibit stronger σ-orbital interactions but reduced solubility due to higher hydrophobicity .
Alkyl Substituents at 1-Position :
- This feature is absent in non-hydroxylated analogues like 4-(3,5-difluorophenyl)piperidine hydrochloride.
- Salt Forms: The hydrochloride salt of 4-(3,5-difluorophenyl)piperidine offers improved aqueous solubility, a critical factor for intravenous formulations, whereas the free base (target compound) may prioritize membrane permeability .
Biological Activity
4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic organic compound belonging to the piperidine class. Its unique structural features, including a hydroxy group and a difluorophenyl moiety, suggest significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.
- Molecular Formula : C14H19F2NO
- Molecular Weight : 255.31 g/mol
- CAS Number : 1198287-26-1
| Property | Value |
|---|---|
| Molecular Weight | 255.31 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Difluorophenyl Group : Via nucleophilic aromatic substitution.
- Hydroxylation : Adding the hydroxy group using oxidizing agents.
- Alkylation : Introducing the iso-propyl group through an alkylation reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites, thereby preventing substrate interaction.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Preliminary studies suggest that compounds similar to this one demonstrate antioxidant properties, which could be beneficial in neuroprotective strategies against oxidative stress-related conditions.
Neuropharmacological Effects
In animal models, derivatives of piperidine compounds have shown efficacy in modulating dopaminergic activity, suggesting potential applications in treating disorders such as Parkinson's disease. For instance:
- In vivo studies revealed that certain piperidine derivatives could reverse locomotor deficits in reserpinized rats, indicating dopaminergic activity modulation .
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine | Contains methoxy instead of difluorophenyl group |
| 4-Hydroxy-4-(3-chlorophenyl)-1-iso-propylpiperidine | Contains chlorophenyl group |
The presence of the difluorophenyl group enhances lipophilicity and potential interactions with biological targets compared to other substituents.
Q & A
Q. How do formulation strategies (e.g., prodrug design, nanoencapsulation) enhance the bioavailability of this compound?
- Methodological Answer : Synthesize prodrugs (e.g., ester or phosphate derivatives) to improve solubility. Test in vitro permeability (Caco-2 monolayers) and in vivo PK (rodent models). For nanoformulations, use PLGA nanoparticles and characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
